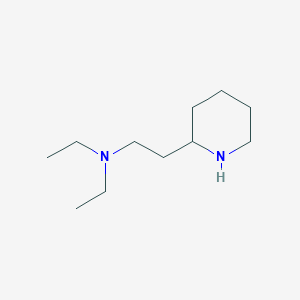

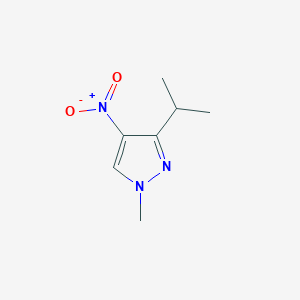

Diethyl-(2-piperidin-2-yl-ethyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with a piperidine structure, like the one in your query, are often found in pharmaceuticals and other bioactive molecules . Piperidine is a heterocyclic organic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, N-hetaryl ureas and alcohols can be used in a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can vary greatly depending on the substituents attached to the piperidine ring. For example, the N-methylation of the nitrogen atom(s) at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Diethyl-(2-piperidin-2-yl-ethyl)-amine” would depend on its specific structure. For instance, a similar compound, N-(2-Piperidin-2-yl-ethyl)-methanesulfonamide, has a molecular weight of 206.31 .

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of α-Aminophosphonates

A novel series of (4′-tosyl) piperidin-4-yl containing α-aminophosphonates, potentially including Diethyl-(2-piperidin-2-yl-ethyl)-amine, were synthesized under solvent-free conditions. These compounds showed promising insecticidal activities (Jiang et al., 2013).

Addition Reactions with α-Fluorovinyl Groups

Diethylamine and related amines reacted with ethylα-fluoroacrylate to form α-fluoro-β-aminopropionic acid derivatives (Kotikyan & Dyatkin, 1975).

Formation of Tertiary Amines in the Thiophene Series

Synthesis of 5-ethyl and 5-isobutyl-2-piperidinomethylthiophenes, as well as related compounds, was described, involving reactions that may include diethyl-(2-piperidin-2-yl-ethyl)-amine (Ibragimova, 1962).

Reactions with Nucleophiles

Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate was shown to react with various amines, including piperidine, to form tertiary amines (Maadadi et al., 2016).

Synthesis of Pyrimidines and Isoquinolines

Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate was used to synthesize pyrimidines and isoquinolines, indicating the utility of piperidin-1-yl derivatives in complex organic syntheses (Paronikyan et al., 2016).

Environmental Analysis

- Detection in Environmental Samples: Methods for determining aliphatic amines in wastewater and surface water involve derivatization with compounds like benzenesulfonyl chloride, indicating the presence and analysis of amines like diethyl-(2-piperidin-2-yl-ethyl)-amine in environmental samples (Sacher et al., 1997).

Synthetic Applications

Synthesis of Formylmethyl Piperidine-1-carbodithioate Diethyl Acetal

This compound and its analogs were synthesized from different amines, demonstrating the versatility of piperidine derivatives in synthesizing various chemical compounds (Ge et al., 1999).

Transdermal Permeation Enhancers

Alkyl esters of 6-(diethylamino)- and 6-(piperidin-1-yl)hexanoic acids were synthesized and tested for their efficacy as transdermal permeation enhancers, showing potential biomedical applications (Farsa et al., 2010).

Synthesis of Disubstituted Piperidines

A strategy for synthesizing trans-2,4-disubstituted piperidines, applicable to compounds like diethyl-(2-piperidin-2-yl-ethyl)-amine, was developed. This synthesis method has potential applications in pharmaceuticals (Kauffman et al., 2006).

Synthesis of Dihydropyrrol-2-ones and Piperidines

Ethylenediammonium diformate was used as a catalyst for synthesizing dihydropyrrol-2-ones and highly substituted piperidines, demonstrating the use of piperidine derivatives in heterocyclic chemistry (Zarei & Sajadikhah, 2016).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N,N-diethyl-2-piperidin-2-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-3-13(4-2)10-8-11-7-5-6-9-12-11/h11-12H,3-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJBLGVEZPYPSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1CCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl-(2-piperidin-2-yl-ethyl)-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde](/img/structure/B2407955.png)

![1-(3-Methylbenzoyl)-3-{[3-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2407961.png)